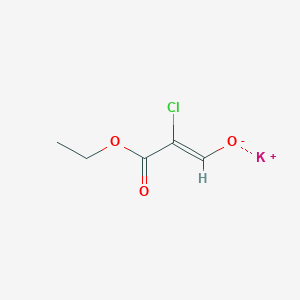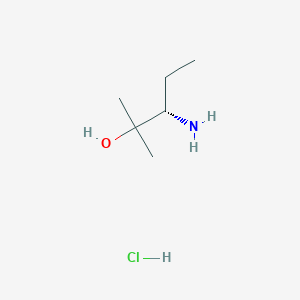
Tributyl(tetradecyl)phosphonium methanesulfonate; 98%
Übersicht
Beschreibung
Tributyl(tetradecyl)phosphonium methanesulfonate (TTPM) is a quaternary ammonium salt that is commonly used in scientific research. It is a versatile compound with applications in many areas, such as synthetic organic chemistry, biochemistry, and drug delivery. TTPM has been used in the synthesis of various compounds, including peptides, polymers, and other organic molecules. It has also been used in the development of drug delivery systems and as a reagent in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Polymer Material Enhancement
Tributyl(tetradecyl)phosphonium methanesulfonate has been investigated for its ability to improve the processability of polymer blends. In one study, it was used to enhance the dielectric properties, electrical conductivity, and electromagnetic interference shielding effectiveness of poly(vinylidene fluoride-co-hexafluoropropylene) and polyaniline blends (Soares et al., 2015).
Actuator Performance Optimization
The compound was also studied for its role in improving actuation behavior at low electric fields in plasticized poly(vinyl chloride) gel actuators. It was found that the presence of the ionic liquid significantly affected the deformation properties and dielectric constant, optimizing the actuator's performance (Hirai et al., 2010).
Membrane Technology
It served as an ion carrier in polymer inclusion membranes, impacting the morphology and structure of these membranes and influencing the efficiency of metal ion transport (Baczyńska et al., 2018).
Supercapacitor Applications
The ionic liquid has been used as an electrolyte for supercapacitors, showing potential in achieving high energy storage capacity and good cyclability (Frąckowiak et al., 2005).
Epoxy Networks Modification
Its presence in epoxy networks modified with phosphonium-based ionic liquids has been investigated for the impact on the networks' dynamic-mechanical, ionic conductivity, and morphology (Soares et al., 2015).
Catalytic Applications
The compound has shown effectiveness as a catalyst in chemical reactions, such as the preparation of diverse pyridine systems and the thiocarbonylation of iodoarenes with thiols (Jalali-Mola et al., 2022; Cao et al., 2008).
Biomedical Applications
Studies have explored its use in reverse osmosis processes for biofouling control and as modifiers for biomedical grade poly(vinyl chloride), showcasing its potential in enhancing the material's properties and biocompatibility (Kim & Park, 2015; Dias et al., 2012).
Eigenschaften
IUPAC Name |
methanesulfonate;tributyl(tetradecyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.CH4O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-5(2,3)4/h5-26H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHQVGREHJOHZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H59O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(tetradecyl)phosphonium methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)


